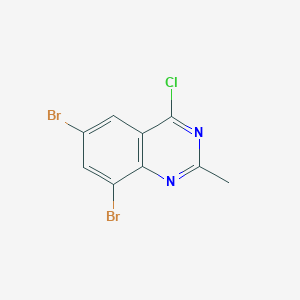

6,8-Dibromo-4-chloro-2-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2ClN2/c1-4-13-8-6(9(12)14-4)2-5(10)3-7(8)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMABWTNKZDBKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Br)Br)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276453 | |

| Record name | 6,8-Dibromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351426-05-6 | |

| Record name | 6,8-Dibromo-4-chloro-2-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351426-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dibromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dibromo 4 Chloro 2 Methylquinazoline and Its Precursors

De Novo Synthesis Strategies for the Quinazoline (B50416) Core

The initial and crucial phase in the synthesis of 6,8-dibromo-4-chloro-2-methylquinazoline is the construction of the bicyclic quinazoline framework. This can be achieved through various synthetic routes, primarily involving cyclization reactions and multi-component reactions, which offer versatility and efficiency in building the heterocyclic scaffold.

Cyclization Reactions Leading to the Quinazoline Heterocycle

Cyclization reactions are a cornerstone in the synthesis of the quinazoline core. A common and effective method involves the reaction of anthranilic acid derivatives with a suitable source for the remaining carbon and nitrogen atoms of the pyrimidine (B1678525) ring. For instance, heating anthranilic acid with formamide can yield quinazolin-4-one, a key intermediate. cyberleninka.ruppublishing.org The reaction proceeds through the formation of an N-acylanthranilic acid, which then undergoes cyclodehydration to form the quinazolinone ring.

Another approach involves the use of 2-aminobenzonitriles, which can be cyclized with various reagents to form the quinazoline ring. For example, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazoline derivatives.

The following table summarizes representative cyclization reactions for the synthesis of the quinazoline core:

| Starting Material | Reagents | Product | Reference |

| Anthranilic acid | Formamide | Quinazolin-4-one | cyberleninka.ruppublishing.org |

| 2-Aminobenzonitrile | Aldehydes, Arylboronic acids, Pd catalyst | Substituted Quinazolines |

Multi-component Reactions in Quinazoline Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of the quinazoline scaffold.

One notable example is the reaction of 2-aminobenzamides with aryl halides and tert-butyl isocyanide, which, under palladium catalysis, leads to the formation of 2-arylquinazolin-4(3H)-ones. This reaction proceeds through a cascade of events including oxidative addition, isocyanide insertion, and intramolecular cyclization.

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones. This reaction typically involves an o-halobenzoic acid, an aldehyde or ketone, an isocyanide, and an amine component, which come together to rapidly assemble the quinazoline core.

Halogenation and Functionalization Pathways for the Quinazoline Scaffold

Once the quinazoline core is established, the next stages of the synthesis focus on the precise introduction of the bromo, chloro, and methyl substituents onto the heterocyclic framework to yield the target molecule, this compound.

Regioselective Bromination at the C-6 and C-8 Positions

The introduction of bromine atoms at the C-6 and C-8 positions of the quinazoline ring is a critical step. Starting from a suitable quinazolinone precursor, direct bromination can be achieved using a brominating agent such as N-bromosuccinimide (NBS). The reaction of 2-aminobenzamide with NBS in chloroform can lead to the formation of dibromoanthranilamide, which can then be cyclized to form a dibromoquinazolinone. nih.gov

Specifically, the synthesis of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one has been reported, which serves as a precursor for 6,8-dibromo-4(3H)quinazolinone derivatives. researchgate.net This indicates that the dibromination can be performed on an earlier precursor before the final quinazoline ring closure.

The following table outlines a method for the synthesis of a dibrominated quinazolinone precursor:

| Starting Material | Reagent | Product | Reference |

| 2-Aminobenzamide | N-Bromosuccinimide (NBS) | 2-Amino-3,5-dibromobenzamide | nih.gov |

Chlorination at the C-4 Position of Quinazolines

The conversion of a 4-oxo group on the quinazoline ring to a chloro group is a common and essential transformation in the synthesis of many quinazoline-based compounds. This is typically achieved by treating the corresponding quinazolin-4-one with a chlorinating agent.

Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. The reaction of a 4-quinazolone with POCl₃, often with heating, effectively replaces the carbonyl oxygen with a chlorine atom to furnish the 4-chloroquinazoline. nih.gov Thionyl chloride (SOCl₂) can also be employed for this chlorination step. researchgate.net

The general scheme for this transformation is as follows:

| Starting Material | Reagent | Product | Reference |

| Quinazolin-4-one | POCl₃ or SOCl₂ | 4-Chloroquinazoline | nih.govresearchgate.net |

This chlorination step is crucial for enabling subsequent nucleophilic substitution reactions at the C-4 position, although for the target molecule, the chloro substituent is the final desired functionality at this position.

Methylation at the C-2 Position of Quinazolines

The introduction of a methyl group at the C-2 position of the quinazoline ring can be accomplished through several synthetic strategies. One common method involves starting with anthranilic acid and reacting it with acetic anhydride to form 2-methyl-4H-benzo[d] nih.govchemicalbook.comoxazin-4-one. This intermediate can then be treated with an appropriate nitrogen source, such as hydrazine (B178648), to yield a 3-amino-2-methylquinazolin-4(3H)-one.

Alternatively, 2-chloromethyl-4(3H)-quinazolinones can serve as versatile intermediates. These can be synthesized from o-anthranilic acids and chloroacetonitrile. mdpi.comnih.gov The chloromethyl group can then be further modified or the 2-methyl group can be introduced earlier in the synthesis. For instance, the reaction of 2-aminoacetophenone with chloroacetamide in the presence of phosphoric acid can lead to the formation of a 2-(chloromethyl)-4-methylquinazoline intermediate. chemicalbook.com

A general route to a 2-methylated quinazolinone is summarized below:

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Anthranilic acid | Acetic anhydride, Hydrazine | 2-Methyl-4H-benzo[d] nih.govchemicalbook.comoxazin-4-one | 3-Amino-2-methylquinazolin-4(3H)-one |

By combining these synthetic methodologies—construction of the quinazoline core, followed by regioselective bromination, chlorination, and methylation—a plausible synthetic route to this compound can be devised. The precise sequence of these functionalization steps would be critical to ensure the desired substitution pattern on the final molecule.

Optimized Reaction Conditions and Catalytic Systems for this compound Synthesis

The preparation of this compound is typically achieved through a two-step synthetic sequence. The first step involves the synthesis of the precursor, 6,8-dibromo-2-methylquinazolin-4(3H)-one. This is commonly accomplished by reacting 3,5-dibromoanthranilic acid with acetic anhydride to form the intermediate 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one. This benzoxazinone is then treated with a nitrogen source, such as ammonia or formamide, to yield the desired quinazolinone.

The second crucial step is the chlorination of the 6,8-dibromo-2-methylquinazolin-4(3H)-one at the 4-position. This transformation is conventionally carried out using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Optimization of this step is critical to ensure high conversion and minimize the formation of byproducts.

While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the literature, the optimization of the chlorination step often revolves around the choice of reagent, solvent, temperature, and reaction time. For instance, using an excess of phosphorus oxychloride can also serve as the solvent, and the reaction is typically conducted at reflux temperatures to drive it to completion. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction.

Below is a table summarizing typical, non-optimized conditions for the key chlorination step. It is important to note that specific yields for the target compound under these exact conditions are not always reported and can vary.

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Observations |

| POCl₃ | Neat or High-boiling inert solvent (e.g., toluene) | Reflux (approx. 107-110) | 2-6 | Vigorous reaction, evolution of HCl gas. |

| SOCl₂ | Neat or High-boiling inert solvent (e.g., toluene, DMF) | Reflux (approx. 79-153) | 3-8 | Evolution of SO₂ and HCl gases. Catalytic DMF is often used. |

This table represents generalized conditions for the chlorination of quinazolin-4(3H)-ones. Specific optimization for 6,8-Dibromo-2-methylquinazolin-4(3H)-one would be required to determine the most efficient protocol.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinazoline derivatives aims to reduce the environmental impact of the chemical processes involved. For the synthesis of this compound, several aspects of green chemistry can be considered, primarily focusing on atom economy, the use of safer solvents, and the reduction of hazardous reagents and byproducts.

Atom Economy: The concept of atom economy is crucial in evaluating the efficiency of a synthetic route. In the synthesis of the quinazolinone precursor, the reaction of 3,5-dibromoanthranilic acid with acetic anhydride and a nitrogen source is relatively atom-economical. However, the subsequent chlorination step using traditional reagents like POCl₃ or SOCl₂ has a lower atom economy. These reagents are used in stoichiometric or even excess amounts, and a significant portion of their mass is converted into byproducts (e.g., phosphoric acid or sulfur dioxide and hydrochloric acid), which need to be neutralized and disposed of.

Alternative Reagents and Catalysis: To address the shortcomings of traditional chlorinating agents, research into greener alternatives is ongoing in the broader field of quinazoline synthesis. While not yet specifically reported for this compound, approaches such as the use of solid-supported chlorinating agents or catalytic methods that regenerate the active chlorine species would significantly improve the green credentials of the synthesis.

The table below outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Improvements |

| Atom Economy | Moderate for quinazolinone formation; low for chlorination step. | Development of catalytic chlorination methods. |

| Use of Safer Solvents | Traditional methods may use hazardous solvents. | Exploration of water, ethanol (B145695), or solvent-free conditions. |

| Reduction of Hazardous Reagents | Use of corrosive and hazardous POCl₃ or SOCl₂. | Investigation of milder and less hazardous chlorinating agents. |

| Energy Efficiency | Reactions often require high temperatures and prolonged heating. | Use of microwave irradiation to reduce reaction times and energy consumption. frontiersin.org |

By focusing on these principles, future synthetic strategies for this compound and its analogs can be developed to be more sustainable and environmentally responsible.

Reaction Chemistry and Derivatization Pathways of 6,8 Dibromo 4 Chloro 2 Methylquinazoline

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom within the pyrimidine (B1678525) ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. idosi.orgnih.gov This activation allows for the displacement of the chloride ion by a wide array of nucleophiles under relatively mild conditions. wikipedia.orgorganic-chemistry.org Studies on analogous 2,4-dichloroquinazoline (B46505) systems have consistently shown that substitution occurs preferentially at the C-4 position. nih.govwikipedia.orgorganic-chemistry.org

The activated C-4 chloro group can be readily displaced by oxygen-based nucleophiles such as alkoxides and phenoxides to furnish 4-alkoxy- or 4-aryloxy-quinazoline derivatives. For instance, in a reaction with a closely related substrate, 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline, treatment with sodium ethoxide resulted in the smooth substitution of the C-4 chlorine to yield 4-ethoxy-6-iodo-2-(4-methoxyphenyl)quinazoline. ptfarm.pl This type of transformation is typically carried out in the corresponding alcohol as the solvent or in an inert solvent like DMF or THF. The resulting 4-alkoxyquinazolines are themselves valuable intermediates for further functionalization.

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles on Chloroquinazolines This table is generated based on analogous reactions and expected reactivity.

| Entry | Substrate | Nucleophile | Product | Conditions |

| 1 | 6,8-Dibromo-4-chloro-2-methylquinazoline | Sodium methoxide (B1231860) (NaOMe) | 6,8-Dibromo-4-methoxy-2-methylquinazoline | Methanol (MeOH), reflux |

| 2 | This compound | Sodium ethoxide (NaOEt) | 6,8-Dibromo-4-ethoxy-2-methylquinazoline | Ethanol (B145695) (EtOH), reflux |

| 3 | This compound | Phenol, K₂CO₃ | 6,8-Dibromo-2-methyl-4-phenoxyquinazoline | DMF, heat |

The C-4 position is highly reactive towards various nitrogen nucleophiles, including primary and secondary amines, as well as hydrazine (B178648). These reactions provide a direct route to 4-aminoquinazoline and 4-hydrazinoquinazoline (B1199610) derivatives, which are key scaffolds in medicinal chemistry. wikipedia.orgorganic-chemistry.org Research on the analogous 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline demonstrated that the C-4 chlorine is readily replaced by different amines. nih.gov Similarly, hydrazinolysis of the C-4 chloro group is a facile process. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate (B1144303) efficiently produces the corresponding 4-hydrazino derivative. organic-chemistry.org The reaction with hydrazine hydrate typically proceeds by heating the reactants in a suitable solvent like ethanol or butanol. The resulting 4-hydrazinoquinazolines can be further elaborated, for example, by condensation with aldehydes to form fused triazoloquinazoline systems. nih.gov

Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles This table is generated based on analogous reactions and expected reactivity.

| Entry | Substrate | Nucleophile | Product | Conditions |

| 1 | This compound | Aniline (B41778) | 6,8-Dibromo-N-phenyl-2-methylquinazolin-4-amine | Isopropanol, reflux |

| 2 | This compound | Piperidine | 4-(6,8-Dibromo-2-methylquinazolin-4-yl)piperidine | Ethanol, reflux |

| 3 | This compound | Hydrazine hydrate (N₂H₄·H₂O) | 6,8-Dibromo-4-hydrazino-2-methylquinazoline | Ethanol, reflux |

Sulfur-based nucleophiles also readily displace the C-4 chlorine atom, leading to the formation of thioethers or quinazoline-4-thiones. The reaction of 4-chloroquinazolines with thiols (in the presence of a base like sodium ethoxide) or thiourea (B124793) provides access to these sulfur-containing derivatives. organic-chemistry.org For example, studies on 6,8-dibromo-2-(3,4-dichlorophenyl)-4-chloroquinazoline have shown that it reacts with thiourea to yield the corresponding 6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione. idosi.org Similarly, heating 4-chloro-8-methylquinolin-2(1H)-one with thiourea under fusion conditions resulted in the 4-sulfanyl derivative. organic-chemistry.orgmdpi.com These thiones are important precursors for synthesizing various other derivatives, such as 2-methylthio-3-substituted quinazolin-4-(3H)-ones. nih.gov

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles This table is generated based on analogous reactions and expected reactivity.

| Entry | Substrate | Nucleophile | Product | Conditions |

| 1 | This compound | Thiourea (SC(NH₂)₂) | 6,8-Dibromo-2-methylquinazoline-4(3H)-thione | Ethanol, reflux |

| 2 | This compound | Sodium thiomethoxide (NaSMe) | 6,8-Dibromo-2-methyl-4-(methylthio)quinazoline | DMF, room temp. |

Metal-Catalyzed Cross-Coupling Reactions Involving Bromine and Chlorine Sites

The presence of both chloro and bromo substituents on the quinazoline core allows for selective metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The general reactivity trend for halogens in palladium-catalyzed couplings is C-I > C-Br > C-Cl. ptfarm.pl This suggests that the bromine atoms at C-6 and C-8 would be more reactive than the chlorine atom at C-4 under these conditions. However, the electronic activation of the C-4 position can sometimes lead to its preferential reaction, even over a C-Br bond. ptfarm.pl This allows for a tunable and sequential functionalization strategy. Often, the C-4 position is first substituted with a nucleophile, and the resulting product is then subjected to cross-coupling at the brominated sites. ptfarm.pl

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a robust method for creating C-C bonds. organic-chemistry.orglibretexts.org In the context of this compound, after an initial nucleophilic substitution at the C-4 position, the remaining bromo groups at C-6 and C-8 are excellent handles for Suzuki coupling. For example, reacting the 4-amino or 4-alkoxy derivative with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) can selectively form a C-C bond at one or both of the brominated positions. ptfarm.pl By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve mono- or di-arylation at the C-6 and C-8 positions.

Table 4: Representative Suzuki-Miyaura Coupling Reaction This table is generated based on analogous reactions and expected reactivity.

| Entry | Substrate | Coupling Partner | Product | Catalyst/Base/Solvent |

| 1 | 6,8-Dibromo-4-amino-2-methylquinazoline | Phenylboronic acid | 6-Bromo-4-amino-2-methyl-8-phenylquinazoline | Pd(PPh₃)₄ / K₂CO₃ / Dioxane/H₂O |

| 2 | 6,8-Dibromo-4-amino-2-methylquinazoline | Phenylboronic acid (2.2 eq.) | 4-Amino-2-methyl-6,8-diphenylquinazoline | Pd(PPh₃)₄ / K₂CO₃ / Dioxane/H₂O |

The Stille reaction (using organotin reagents) and the Sonogashira reaction (using terminal alkynes) are also highly effective for functionalizing the C-6 and C-8 positions. wikipedia.orgwikipedia.orglibretexts.org The Sonogashira coupling, catalyzed by a combination of palladium and copper(I) salts, introduces alkynyl moieties onto the quinazoline scaffold. wikipedia.orglibretexts.orgorganic-chemistry.org The Stille coupling offers a complementary method for introducing a wide variety of carbon-based groups. wikipedia.org

Similar to the Suzuki coupling, these reactions are typically performed after the C-4 chlorine has been replaced. Research on 2-aryl-6-bromo-8-iodoquinazolines has demonstrated that sequential Sonogashira/Stille or Sonogashira/Suzuki-Miyaura cross-coupling reactions can be successfully employed to build complex, unsymmetrical molecules after an initial amination at the C-4 position. ptfarm.pl The higher reactivity of the C-Br bond over the C-Cl bond in these palladium-catalyzed processes allows for selective functionalization at the C-6 and C-8 positions, making this compound a key building block for constructing diverse molecular architectures. ptfarm.pllibretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. organic-chemistry.orgwikipedia.org For this compound, this reaction presents opportunities for selective amination. The C4-chloro position is highly susceptible to nucleophilic attack, including amination, often proceeding under milder conditions than the corresponding reactions at the C6 and C8 bromo-substituted positions. nih.govnih.gov

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl. nih.gov However, in the quinazoline system, the electronic properties of the heterocyclic ring render the C4-Cl bond exceptionally labile. This allows for selective Buchwald-Hartwig amination at the C4 position while leaving the C6 and C8 bromo groups intact, provided the reaction conditions are carefully controlled. nih.gov This selective functionalization is crucial for the stepwise construction of polysubstituted quinazoline derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of related chloro-heterocycles, which could be adapted for this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |

| Pd(OAc)₂ | DPEPhos | NaOtBu | Dioxane | 110 |

This table presents generalized conditions based on literature for similar substrates and serves as a starting point for specific applications.

Reductive Transformations of Halogen Groups

The selective reduction, or dehalogenation, of the bromo groups on the benzene (B151609) ring of this compound is a feasible synthetic pathway. This selectivity is predicated on the significant difference in bond dissociation energies between C-Br and C-Cl bonds. The C-Cl bond is substantially stronger and more difficult to cleave than the C-Br bond. acs.org

This difference in reactivity allows for chemoselective reduction of the C6 and C8 bromo substituents while preserving the C4 chloro group. Such transformations are typically achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or other reducing systems like nickel catalysts with a reductant like zinc. acs.org The successful selective debromination would yield 4-chloro-2-methylquinazoline, a valuable intermediate for further diversification at the C4 position.

| Transformation | Reagents & Conditions | Product |

| Selective Debromination | H₂, Pd/C, Base (e.g., Et₃N), Solvent (e.g., EtOH) | 4-chloro-2-methylquinazoline |

| Full Dehalogenation | H₂, Raney Nickel, high pressure/temp | 2-methylquinazoline |

This table outlines potential reductive transformations. Specific conditions would require experimental optimization.

Electrophilic Aromatic Substitution on the Quinazoline Ring System of this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com In the context of the quinazoline scaffold, the pyrimidine ring is electron-deficient and generally resistant to electrophilic attack. wikipedia.org Consequently, any EAS reactions would occur on the fused benzene ring.

For this compound, the benzene ring is already heavily substituted with two bromine atoms at positions 6 and 8. Halogens are deactivating substituents, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu While they are ortho-, para-directing, the only available positions on the benzene ring are C5 and C7. The strong deactivating effect of the two bromo groups, combined with the deactivating influence of the fused pyrimidine ring system, makes further electrophilic substitution on this molecule exceptionally challenging. Reactions such as nitration or further halogenation would require harsh conditions and are likely to result in low yields or decomposition, rendering them synthetically impractical for this specific substrate.

Exploration of Novel Reaction Pathways and Rearrangements

The activated C4-chloro group serves as a versatile handle for constructing novel fused heterocyclic systems. A key strategy involves the displacement of the chloride with a binucleophilic reagent, followed by an intramolecular cyclization.

One prominent example is the synthesis of triazolo[4,3-c]quinazolines. This pathway begins with the nucleophilic substitution of the C4-chloro group by hydrazine hydrate to form the intermediate 6,8-dibromo-4-hydrazinyl-2-methylquinazoline. This hydrazinyl derivative can then undergo cyclocondensation with various one-carbon electrophiles. For instance, reaction with an aromatic aldehyde would lead to a fused 5-substituted- acs.orgnih.govnih.govtriazoloquinazoline system. nih.gov Alternatively, treatment with carbon disulfide followed by cyclization can furnish a triazolo[4,3-c]quinazoline-3(2H)-thione. idosi.org These reactions significantly expand the molecular complexity and provide access to novel polycyclic scaffolds derived from the starting quinazoline.

A potential synthetic sequence is detailed below:

Hydrazine Displacement: this compound is reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol under reflux to yield 6,8-dibromo-4-hydrazinyl-2-methylquinazoline.

Cyclocondensation: The resulting hydrazinyl intermediate is then reacted with an appropriate cyclizing agent, such as formic acid or an orthoester, to close the triazole ring, yielding the 7,9-dibromo-3-methyl- acs.orgnih.govnih.govtriazolo[4,3-c]quinazoline.

This approach highlights how the inherent reactivity of the C4 position can be leveraged to create diverse and complex heterocyclic structures.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of 6,8 Dibromo 4 Chloro 2 Methylquinazoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure of 6,8-Dibromo-4-chloro-2-methylquinazoline and confirm the connectivity between them.

One-Dimensional (¹H, ¹³C) NMR Analysis

One-dimensional NMR provides foundational information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The aromatic region will show two singlets for the protons at the C5 and C7 positions of the quinazoline (B50416) ring. Due to the deshielding effect of the adjacent bromine atoms, these protons will appear at a relatively downfield chemical shift. The methyl group at the C2 position is expected to appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The spectrum will show signals for the two aromatic CH carbons, the carbon of the methyl group, and the seven quaternary carbons, which include those bearing the bromine and chlorine substituents, as well as the carbons of the quinazoline core. The chemical shifts of the carbons are influenced by the electronegativity of the attached halogens. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 8.0 - 8.2 | Singlet |

| H-7 | 7.8 - 8.0 | Singlet |

| -CH₃ | 2.5 - 2.8 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 158 |

| C4 | 150 - 153 |

| C5 | 128 - 130 |

| C6 | 120 - 123 |

| C7 | 135 - 138 |

| C8 | 118 - 121 |

| C8a | 148 - 150 |

| C4a | 125 - 128 |

| -CH₃ | 20 - 25 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the complete structural assembly of the molecule. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, no cross-peaks are expected in the COSY spectrum as there are no adjacent protons. This lack of correlation confirms the isolated nature of the H-5 and H-7 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. youtube.com This is a powerful tool for definitively assigning the carbon signals for the protonated carbons. Cross-peaks will be observed between the H-5 signal and the C5 carbon signal, the H-7 signal and the C7 carbon signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is key to mapping the connectivity of the entire molecule, including the quaternary carbons. youtube.comresearchgate.net For instance, the methyl protons (-CH₃) are expected to show correlations to C2 and C8a. The H-5 proton should show correlations to C4, C6, C7, and C8a. The H-7 proton should show correlations to C5, C6, C8, and C8a. These correlations would unequivocally confirm the substitution pattern on the quinazoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm stereochemistry and conformation. In the case of this compound, NOESY could show through-space interactions between the methyl protons and the H-7 proton, further confirming their relative positions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar compounds. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. A key feature of this peak will be its isotopic pattern. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks, confirming the presence and number of these halogen atoms. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS would provide both the retention time and the mass spectrum. The electron ionization (EI) used in GC-MS is a higher-energy technique that leads to extensive fragmentation. The resulting fragmentation pattern is a "fingerprint" of the molecule and can be used for identification. Expected fragmentation pathways would include the loss of a chlorine radical, a bromine radical, and a methyl radical. The characteristic isotopic patterns of bromine and chlorine would be evident in the fragment ions containing these atoms. spectrabase.com

Predicted Key Fragments in the GC-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 333/335/337/339 | [M]⁺ (Molecular Ion) |

| 298/300/302/304 | [M - Cl]⁺ |

| 254/256/258 | [M - Br]⁺ |

| 318/320/322/324 | [M - CH₃]⁺ |

| 175/177 | [M - 2Br]⁺ |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. lcms.cz This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS would be used to confirm the elemental composition of C₁₀H₆Br₂ClN.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be characterized by vibrations of the quinazoline core and the substituent groups.

The IR spectrum of quinazoline derivatives is often complex, but key vibrational modes can be assigned. The C=N stretching vibrations within the quinazoline ring are typically observed in the 1625-1500 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-H bending vibrations give rise to signals in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions. The presence of a methyl group would be confirmed by its characteristic symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

The halogen substituents significantly influence the vibrational spectrum. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. The C-Br stretching vibrations are found at lower wavenumbers, typically between 600 and 500 cm⁻¹. Due to their heavy atomic mass, these vibrations are often weak in IR spectroscopy but can be more prominent in Raman spectra.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be advantageous for observing the vibrations of the aromatic ring system and the C-Br bonds. The symmetric stretching of the quinazoline ring would give a strong Raman signal.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Methyl C-H | Stretching | 2950-2850 | IR, Raman |

| C=N (Quinazoline) | Stretching | 1625-1500 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600-1450 | IR, Raman |

| Methyl C-H | Bending | ~1450, ~1375 | IR |

| Aromatic C-H | In-plane Bending | 1300-1000 | IR |

| Aromatic C-H | Out-of-plane Bending | 900-675 | IR |

| C-Cl | Stretching | 800-600 | IR, Raman |

| C-Br | Stretching | 600-500 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinazoline and its derivatives typically exhibits two main absorption bands in the range of 200-400 nm. researchgate.net These bands are attributed to π → π* and n → π* electronic transitions.

The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions are typically of lower intensity and result from the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. nih.gov

For this compound, the specific positions and intensities of these absorption bands would be influenced by the substituents. The bromo, chloro, and methyl groups are all auxochromes that can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The halogen atoms, with their lone pairs of electrons, can participate in resonance with the aromatic ring, which typically leads to a red shift of the π → π* transitions. The methyl group, being an electron-donating group, would also contribute to a slight bathochromic shift.

The solvent used for the measurement can also affect the spectrum. In polar solvents, the n → π* transitions often undergo a hypsochromic shift, while the π → π* transitions may show a bathochromic shift.

Table 2: Typical Electronic Transitions for Quinazoline Derivatives

| Transition | Wavelength Range (nm) | Description |

| π → π | 220-280 | High-intensity transition within the aromatic system. |

| π → π | 300-350 | Lower-intensity transition, often sensitive to substitution. |

| n → π* | 330-400 | Low-intensity transition involving non-bonding electrons on nitrogen. |

Single-Crystal X-Ray Diffraction for Definitive Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, data for closely related compounds, such as 2-aryl-6,8-dibromo-4-chloroquinazolines, provide significant insights. researchgate.net

From such studies, it can be inferred that the quinazoline ring system in this compound would be essentially planar. The bond lengths and angles within the quinazoline core would be consistent with its aromatic character. The C-Cl and C-Br bond distances would be in the expected ranges for such bonds to an sp²-hybridized carbon atom.

The crystal packing would be dictated by intermolecular interactions. In the absence of strong hydrogen bond donors, the packing would likely be governed by van der Waals forces and potentially halogen bonding (C-Br···N or C-Cl···N interactions). The planar quinazoline rings may also exhibit π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Quinazoline Ring | Planar |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| Intermolecular Interactions | van der Waals forces, Halogen bonding, π-π stacking |

Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Elucidation (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example, by the substitution of the methyl group with a chiral moiety or by the introduction of a chiral substituent at another position, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would become essential for determining the absolute configuration of the resulting stereoisomers.

ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. A chiral molecule will produce a characteristic ECD spectrum with positive and negative peaks (Cotton effects) that are unique to its three-dimensional structure. ORD measures the rotation of the plane of polarized light as a function of wavelength.

For a hypothetical chiral derivative of this compound, the ECD spectrum would be sensitive to the spatial arrangement of the chromophoric quinazoline ring and the chiral center. The sign and magnitude of the Cotton effects could be used to assign the absolute configuration by comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with the spectra of structurally related compounds of known stereochemistry.

These techniques are particularly valuable in the context of drug discovery and development, where the stereochemistry of a molecule can have a profound impact on its biological activity.

Exploration of Molecular Interactions and Biological Activities of 6,8 Dibromo 4 Chloro 2 Methylquinazoline Analogues

In Vitro Enzyme Inhibition Studies and Target Identification

The quinazoline (B50416) core is a well-established pharmacophore for enzyme inhibitors. nih.gov Analogues of 6,8-Dibromo-4-chloro-2-methylquinazoline have been investigated for their inhibitory effects against various enzyme families.

Kinase Inhibition Profiling (e.g., EGFR, Tyrosine Kinases)

The 4-anilinoquinazoline (B1210976) scaffold, which can be synthesized from 4-chloroquinazolines, is a privileged structure for inhibitors of tyrosine kinases (TKs), particularly the Epidermal Growth Factor Receptor (EGFR). mdpi.comekb.eg Overexpression of EGFR is a hallmark of many cancers, making it a key therapeutic target. mdpi.comnih.gov Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on this scaffold. nih.govnih.gov

Research into analogues provides insights into potential activity. For instance, a series of 6-bromo-2-styrylquinazolin-4(3H)-ones showed enhanced inhibitory activity compared to their 6-aryl-substituted counterparts, suggesting that halogen substitution at the 6-position can be beneficial for cytotoxicity. researchgate.net Molecular docking studies of 6-bromo-quinazoline derivatives have shown potential binding to the EGFR active site. nih.gov Specifically, compound 8a (a 6-bromo-2-thioxo-3-substituted quinazolinone) exhibited an IC50 value of 15.85 µM against the MCF-7 breast cancer cell line. nih.gov

Furthermore, 4-phenoxyquinazoline (B3048288) derivatives have been developed as dual EGFR/c-Met inhibitors. nih.gov The introduction of various substituents on the quinazoline ring has been shown to modulate activity against different kinases, including VEGFR-2. nih.gov For example, a new group of 2-chloro-4-anilino-quinazolines was synthesized and showed promising inhibitory effects on both VEGFR-2 and EGFR. mdpi.com

While direct kinase inhibition data for this compound is not available, the known activity of structurally similar compounds suggests it could be a precursor for potent kinase inhibitors. The 4-chloro group is a key reactive site for introducing the anilino moiety characteristic of many EGFR inhibitors. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Analogues

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8a (6-bromo-2-thioxo-3-substituted quinazolinone) | EGFR (inferred from cytotoxicity against MCF-7) | 15.85 | nih.gov |

| Thioacetyl-benzohydrazide quinazolin-4-one derivative 21 | VEGFR-2 | 4.6 | nih.gov |

| Urea derivative 7 (4-anilinoquinazoline analogue) | EGFRwt | 0.0008 | nih.gov |

| Urea derivative 7 (4-anilinoquinazoline analogue) | EGFRL858R/T790M | 0.0027 | nih.gov |

Protease Inhibition Assays

There is limited specific information in the available literature regarding the protease inhibitory activity of this compound or its close analogues. However, some studies have investigated quinazoline and benzoquinazoline derivatives as inhibitors of viral proteases. For example, a series of benzo[g]quinazolines and their quinazoline analogues were evaluated for their inhibitory activity against the HCV-NS3/4A protease, with some compounds showing IC50 values in the low micromolar range. biosynth.com Given the structural differences, it is difficult to directly extrapolate these findings to the specific compound .

Other Enzyme Family Interactions (e.g., Carbonic Anhydrase, Tyrosinase, Pancreatic Lipase (B570770), DcpS, Acetylcholinesterase)

Analogues of the quinazoline family have shown inhibitory activity against a diverse range of other enzymes.

Carbonic Anhydrase (CA): Quinazolinone derivatives have been identified as inhibitors of carbonic anhydrase-II (CA-II), an enzyme implicated in conditions like glaucoma. mdpi.com A series of quinazolinone-based benzenesulfonamides also demonstrated potent inhibition of several human CA isoforms (hCA I, II, IX, and XII). nih.gov

Tyrosinase: Quinazolinone derivatives have been synthesized and evaluated as tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. nih.govmdpi.com One study reported a quinazolinone derivative with an IC50 of 103 µM against mushroom tyrosinase. mdpi.com

Pancreatic Lipase: Inhibition of pancreatic lipase is a strategy for managing obesity. Quinazolinone hybrid analogues have been synthesized and shown to be potential pancreatic lipase inhibitors, with one compound exhibiting an IC50 of 16.99 µM and demonstrating competitive inhibition. nih.govnih.gov

DcpS: The mRNA decapping scavenger enzyme (DcpS) has been identified as a target for C-5 substituted 2,4-diaminoquinazolines. nih.gov Inhibition of DcpS is being explored as a therapeutic strategy for spinal muscular atrophy (SMA). nih.gov

Acetylcholinesterase (AChE): Derivatives of 2-(2-indolyl-)-4(3H)-quinazolines have been designed as inhibitors of AChE, a key target in Alzheimer's disease therapy. Some of these compounds showed strong inhibitory activity and high selectivity for AChE over butyrylcholinesterase (BuChE).

While these findings highlight the broad enzymatic inhibitory potential of the quinazoline scaffold, specific studies on this compound against these enzyme families are not currently available in the reviewed literature.

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

Specific receptor binding assays for this compound have not been reported in the available scientific literature. However, the general class of quinazoline derivatives has been studied for its interaction with various receptors. For example, certain 4-methylquinazoline (B149083) derivatives have been identified as non-selective adenosine (B11128) receptor antagonists. The development of selective antagonists for receptor subtypes like the A2B adenosine receptor is an area of active research. The mechanism of action for many quinazoline-based compounds, particularly in cancer, is often tied to their inhibition of receptor tyrosine kinases rather than direct binding to cell-surface receptors in a classical agonist/antagonist manner. mdpi.comnih.gov

Cellular Pathway Modulation Studies (in vitro)

The anticancer effects of many quinazoline derivatives are mediated through the modulation of key cellular pathways, most notably the induction of apoptosis.

Apoptosis Induction Mechanisms in Cell Lines

Several studies have demonstrated the ability of halogenated quinazoline analogues to induce apoptosis in cancer cells. For instance, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and showed powerful cytotoxic effects against the MCF-7 human breast carcinoma cell line, with some compounds exhibiting very low IC50 values. The mechanism of cell death for many quinazoline-based anticancer agents involves the induction of apoptosis.

One study on a novel 4-anilino-6,7-dimethoxyquinazoline analogue, DW-8 , in colorectal cancer cells showed that it induced apoptosis by arresting the cell cycle at the G2 phase and activating the intrinsic apoptotic pathway. This was evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation. Another study on a 4-hydroxyquinazoline (B93491) derivative, B1 , in primary PARPi-resistant cell lines demonstrated that it induced apoptosis in a concentration-dependent manner, increased the expression of the pro-apoptotic protein Bax, and decreased the expression of the anti-apoptotic protein Bcl-2. mdpi.com

A new quinazoline derivative, 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), was found to arrest the cell cycle at the G1 phase and induce apoptosis in the MCF-7 cell line. nih.gov These findings suggest that a likely mechanism of action for cytotoxic compounds related to this compound is the induction of programmed cell death through various cell cycle checkpoints and apoptotic pathways.

Table 2: Apoptotic Activity of Selected Quinazoline Analogues

| Compound | Cell Line | Effect | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound XIIIb (6,8-dibromo-4(3H)quinazolinone derivative) | MCF-7 | Cytotoxic Effect | 1.7 (µg/mL) | |

| Compound IX (6,8-dibromo-4(3H)quinazolinone derivative) | MCF-7 | Cytotoxic Effect | 1.8 (µg/mL) | |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | SW620 | Induction of Apoptosis | 6.15 | |

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 | Induction of Apoptosis | 168.78 | nih.gov |

Cell Cycle Regulation Studies

Quinazoline derivatives have been a significant focus of research for their potential as anticancer agents, with many exhibiting the ability to modulate the cell cycle, a fundamental process that governs cell proliferation. The deregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Studies on analogues of this compound have revealed their capacity to induce cell cycle arrest at various phases, ultimately leading to the inhibition of cancer cell growth and, in many cases, apoptosis (programmed cell death).

For instance, a novel quinazoline derivative, 04NB-03, has been shown to effectively suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells. exlibrisgroup.com This compound induces cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner. exlibrisgroup.com Mechanistically, the effects of 04NB-03 are linked to the induction of endogenous reactive oxygen species (ROS), as scavenging ROS was found to reverse the observed cell cycle arrest and apoptosis. exlibrisgroup.com

In another study, fumiquinazoline F, a metabolite with a quinoline (B57606) core, demonstrated cytostatic capabilities by slowing the proliferation of triple-negative breast cancer cells (MDA-MB-231). mdpi.com This was characterized by an accumulation of cells in the G1 phase of the cell cycle. mdpi.com Similarly, certain quinazoline-sulfonamide hybrids have been found to inhibit the proliferation of MCF-7 breast cancer cells by modulating cell cycle progression at the G1 phase. nih.gov For example, compound 4f in one study led to a significant increase in the G1 population of MCF-7 cells at micromolar concentrations. nih.gov

Furthermore, the compound 2,4-dibenzylaminoquinazoline was identified as a promising anticancer agent with cytostatic and apoptotic effects. nih.gov Its mechanism of action involves a decrease in the G1 phase cell population and an increase in the G2 phase population prior to cell death. nih.gov Some quinazoline derivatives have also been observed to induce cell death in a time- and dose-dependent manner without causing significant perturbations to the cell cycle, suggesting alternative mechanisms of cytotoxicity. nih.gov The ability of these compounds to interfere with cell cycle progression underscores their potential as templates for the development of new anticancer therapies.

Table 1: Effects of Quinazoline Analogues on Cell Cycle Regulation

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Key Findings | Reference |

|---|---|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M phase arrest | Induction of arrest and apoptosis is dependent on reactive oxygen species (ROS). | exlibrisgroup.com |

| Fumiquinazoline F | MDA-MB-231 (Triple-Negative Breast Cancer) | G1 phase accumulation | Demonstrates cytostatic effects by slowing cell proliferation. | mdpi.com |

| Quinazoline-sulfonamide hybrid (4f) | MCF-7 (Breast Cancer) | G1 phase arrest | Modulates cell cycle progression at the G1 phase. | nih.gov |

| 2,4-Dibenzylaminoquinazoline | Breast, Colon, and Bladder Cancer | Decrease in G1, increase in G2 | Induces cytostatic and apoptotic effects. | nih.gov |

Autophagy Modulation

Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis. Its role in cancer is complex, as it can act as both a tumor suppressor and a promoter of cell survival. Consequently, the modulation of autophagy has emerged as a promising strategy in cancer therapy. Certain quinazoline derivatives have been investigated for their ability to influence this pathway.

Research has led to the design and synthesis of quinazolin-4-one derivatives specifically as autophagy inhibitors. researchgate.net Although the precise mechanisms for many compounds are still under investigation, the development of such molecules highlights the potential of the quinazoline scaffold in targeting the autophagic process for therapeutic benefit.

The study of vacuolin-1 (B1683467) analogues, while not quinazolines themselves, provides valuable insights into the development of autophagy inhibitors. mdpi.com Vacuolin-1 is a small molecule that potently and reversibly inhibits autophagosome-lysosome fusion. mdpi.com The identification and synthesis of vacuolin-1 analogues that act as autophagy inhibitors have expanded the pool of chemical tools available to study and potentially target this pathway. mdpi.com These studies reveal important structure-activity relationships, such as the crucial role of the morpholine (B109124) ring in autophagy inhibition, which can inform the design of novel inhibitors, including those based on a quinazoline framework. mdpi.com While direct studies on this compound and its close analogues as autophagy modulators are limited, the existing research on related heterocyclic compounds suggests that this is a promising area for future investigation.

Antimicrobial Activity at a Mechanistic Level

The quinazoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Analogues of this compound have demonstrated activity against a range of bacterial and fungal pathogens. The antimicrobial mechanisms of quinazoline derivatives are often attributed to the inhibition of essential bacterial enzymes.

One of the key mechanisms of action for quinoline derivatives, which are structurally related to quinazolinones, is the inhibition of DNA synthesis. mdpi.comeco-vector.com This is achieved by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, recombination, and repair, ultimately leading to bacterial cell death. mdpi.comeco-vector.com

Furthermore, some quinazolinone derivatives have been shown to act similarly to β-lactam antibiotics. They can participate in the irreversible acylation of the serine residue in the active site of transpeptidases, also known as penicillin-binding proteins (PBPs). eco-vector.com These enzymes are crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. eco-vector.com By inhibiting PBPs, these compounds disrupt cell wall synthesis, leading to bacterial lysis. eco-vector.com

Specific studies on 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated their in vitro antibacterial and antifungal activities. nih.gov For example, the compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide (VIIa) was found to be a potent antimicrobial agent with significant minimum inhibitory concentrations (MICs) against various bacterial strains. nih.gov

Table 2: Antimicrobial Activity of a 6,8-Dibromo-4(3H)quinazolinone Analogue (Compound VIIa)

| Microorganism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Gram-negative bacteria | 1.56 | nih.gov |

| Salmonella typhimurium | Gram-negative bacteria | 3.125 | nih.gov |

| Legionella monocytogenes | Gram-positive bacteria | 1.56 | nih.gov |

| Staphylococcus aureus | Gram-positive bacteria | 25 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative bacteria | 25 | nih.gov |

| Bacillus cereus | Gram-positive bacteria | 25 | nih.gov |

Another 6,8-dibromo-4(3H)quinazolinone derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide (VIIc), exhibited potent antifungal activity, particularly against Candida albicans and Aspergillus flavus, with MICs of 0.78 and 0.097 µg/mL, respectively. nih.gov These findings underscore the potential of the 6,8-dibromo-quinazolinone core in the development of new antimicrobial agents that function through the inhibition of critical bacterial enzymes and processes.

Structure-Activity Relationship (SAR) Derivation for Molecular Recognition and Specificity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective analogues. For compounds related to this compound, several key structural features have been identified that influence their molecular interactions and biological effects.

Substitutions on the Quinazoline Core:

Positions 6 and 8: The presence of halogen atoms, such as bromine, at positions 6 and 8 of the quinazoline ring has been shown to enhance anticancer and antimicrobial activities. nih.gov This is a key feature of the parent compound in this discussion.

Position 2: A methyl group at the 2-position, as seen in this compound, is considered important for antimicrobial activity. eco-vector.com The introduction of a thioalkyl group at this position has also been shown to increase activity against breast cancer resistance protein (BCRP). nih.gov

Position 3: A substituted aromatic ring at the 3-position is often essential for antimicrobial properties. eco-vector.com The nature of this substituent can significantly impact the binding affinity, with phenyl groups potentially forming more hydrophobic bonds with the active sites of target enzymes compared to methyl groups. eco-vector.com

Position 4: The substituent at the 4-position plays a critical role in the activity of many quinazoline derivatives. The chloro group in this compound is a reactive site that can be displaced to introduce various functionalities. In the related 4-aminoquinolines, a dialkylamino side chain at this position is crucial for antimalarial activity. youtube.com For EGFR kinase inhibitors, 4-anilino-quinazoline derivatives are a well-established class of compounds. mdpi.com

Influence of Substituents on Specific Activities:

Anticancer Activity: For EGFR kinase inhibitors, substitutions on the aniline (B41778) ring at the 4-position are critical. For instance, meta and para substitutions with small hydrophobic groups on the terminal benzene (B151609) ring of 4-anilino-quinazoline derivatives can enhance inhibitory activity. mdpi.com The introduction of electron-donating groups at positions 6 and 7 can also increase the activity of certain quinazoline derivatives. mdpi.com

Antimicrobial Activity: A systematic SAR study of 4(3H)-quinazolinone antibacterials revealed that variations in all three rings (the quinazolinone core and its substituents) significantly affect activity against Staphylococcus aureus. acs.org

The SAR findings provide a roadmap for optimizing the structure of this compound to enhance its interaction with specific biological targets. The dibromo substitution at positions 6 and 8, combined with the methyl group at position 2 and the reactive chloro group at position 4, offers a versatile scaffold for the development of novel therapeutic agents with tailored biological activities.

Potential Applications of 6,8 Dibromo 4 Chloro 2 Methylquinazoline and Its Derivatives in Advanced Materials and Agrochemical Chemistry

Application as Precursors in Organic Synthesis and Fine Chemicals

6,8-Dibromo-4-chloro-2-methylquinazoline is a highly functionalized molecule that serves as a valuable starting material for the synthesis of a diverse range of more complex chemical entities. The presence of multiple reactive sites—two bromine atoms, a chlorine atom, and a methyl group on the quinazoline (B50416) core—allows for a variety of chemical transformations. The chloro group at the 4-position is particularly susceptible to nucleophilic substitution, making it a key handle for introducing new functional groups. mdpi.com

Research has demonstrated that related 6,8-dibromo-4(3H)-quinazolinone structures can be readily synthesized and subsequently modified. For instance, starting from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, a variety of derivatives can be obtained through reactions with different amines and other nucleophiles. ptfarm.plresearchgate.net These synthetic pathways often involve the initial formation of a quinazolinone, which can then be subjected to further chemical modifications. The synthesis of novel Schiff bases, thiazolidinones, oxadiazoles, pyrazoles, and pyrroles has been achieved starting from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester. nih.gov

The versatility of the 6,8-dibromo-quinazoline core as a precursor is highlighted by the range of compounds that can be synthesized. These include derivatives with potential anti-inflammatory, analgesic, and antimicrobial properties. ptfarm.plnih.govnih.gov The synthesis of these fine chemicals often involves multi-step reactions where the dibromo-quinazoline moiety acts as a stable scaffold upon which further chemical complexity is built. nih.gov

Table 1: Examples of Derivatives Synthesized from 6,8-Dibromo-quinazoline Precursors

| Starting Material | Reagents | Product Class | Reference |

|---|---|---|---|

| 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | p-aminoacetophenone | 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | ptfarm.plresearchgate.net |

| 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester | Hydrazine (B178648) hydrate (B1144303) | Acid hydrazide derivatives | nih.gov |

| Acid hydrazide derivatives | Aromatic aldehydes | Schiff bases | nih.gov |

| Schiff bases | Thioglycolic acid | Thiazolidinones | nih.gov |

Integration into Polymer Systems and Functional Materials

The highly aromatic and functionalized nature of this compound suggests its potential as a building block for functional materials. However, specific research on its direct integration into polymer systems is limited in publicly available literature. The following sections discuss the potential applications based on the properties of the broader quinazoline class of compounds.

Optical Materials

Quinazoline derivatives are known to possess interesting photophysical properties, including fluorescence. urfu.ru The extended π-system of the quinazoline ring can give rise to luminescence, and the introduction of substituents can tune these properties. For example, studies on other quinazolinone derivatives have shown that they can serve as N,O-chelating ligands to form BF₂ complexes, which are known for their fluorescent properties. urfu.ru The absorption and emission characteristics of quinazoline derivatives are influenced by the solvent and the nature of the substituents on the quinazoline core. nih.gov While specific data for this compound is not available, its dibromo-substituted aromatic structure suggests potential for investigation in the field of optical materials, particularly as a monomer or dopant in luminescent polymers.

Electronic Materials

Aromatic heterocyclic compounds are of great interest in the development of organic electronic materials due to their potential for π-π stacking and charge transport. The planar structure of the quinoline (B57606) ring, a related heterocycle, allows for intermolecular π-π stacking interactions, which are crucial for charge mobility in organic semiconductors. cncb.ac.cn The synthesis of a new indenoquinoline derivative, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, highlights the potential of dibromo-substituted heterocycles as useful intermediates in organic synthesis for materials with potential biological and electronic applications. mdpi.com While direct evidence for the use of this compound in electronic materials is not documented, its structural features are aligned with those of molecules explored for such applications.

Coordination Polymers

Coordination polymers, or metal-organic frameworks (MOFs), are a class of materials formed by the self-assembly of metal ions and organic ligands. The nitrogen atoms in the quinazoline ring can act as potential coordination sites for metal ions. Research has shown that various transition metal complexes can be formed with Schiff base ligands derived from heterocyclic compounds, and these complexes can exhibit interesting properties. mdpi.com For instance, the combination of 4-hydroxybenzoic acid with metal ions like Li⁺, Mg²⁺, and Cu²⁺ leads to the formation of coordination polymers with diverse network structures. rsc.org Although no specific coordination polymers based on this compound as a ligand have been reported, its structure presents potential coordination sites that could be exploited in the design of new coordination polymers with unique structural and functional properties.

Development as Agrochemical Agents: Herbicides, Insecticides, and Fungicides (Focus on chemical principles, not human/animal safety)

The quinazoline scaffold is present in a number of biologically active compounds, including those with applications in agriculture. The chemical principles underlying these activities are often related to the specific substitution patterns on the quinazoline ring system.

Research has shown that derivatives of 6,8-dibromo-4(3H)quinazolinone possess significant antifungal activity. In one study, a series of compounds were synthesized from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester. nih.gov The resulting derivatives were screened for their antifungal activity against Candida albicans and Aspergillus flavus. One particular compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, exhibited potent in vitro antifungal activity with Minimum Inhibitory Concentrations (MICs) of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively. nih.gov

Targeting Plant Growth Regulators

Quinazoline derivatives have been investigated for their potential to regulate plant growth. In one study, three different quinazoline derivatives were tested for their effects on the growth of beans, corn, squash, tomatoes, and eggplant. The compounds were applied at various concentrations, and parameters such as germination rate, leaf size, stem thickness, and plant weight were monitored. The results indicated that these compounds could act as plant growth promoters, with different compounds showing varied efficacy on different plant species. For example, one of the tested quinazoline derivatives showed a distinct growth stimulant activity in beans. urfu.ru This suggests that the quinazoline scaffold can be modified to create compounds that interact with plant biological pathways to regulate growth.

Table 2: Agrochemical Potential of Quinazoline Derivatives

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Fungicidal | 6,8-dibromo-4(3H)quinazolinone derivatives | Potent in vitro activity against Candida albicans and Aspergillus flavus. | nih.gov |

| Herbicidal | Quinazolinedione derivatives | Showed 90-100% efficacy against dicotyledonous weeds at 200 g/ha. | nih.gov |

| Plant Growth Regulation | Quinazoline derivatives | Demonstrated growth stimulant activity in various plants including beans and corn. | urfu.ru |

Interference with Insect Neurotransmission

Quinazoline derivatives have been identified as potent insecticides, with a primary mode of action involving the disruption of insect neurotransmission. Research has shown that certain 4-substituted quinazolines are effective inhibitors of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. nih.gov This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and, ultimately, the death of the insect.

The site of action for these quinazoline-based insecticides is believed to be at or near the rotenone (B1679576) binding site on Complex I. nih.gov By blocking the electron flow from NADH to ubiquinone, these compounds effectively shut down cellular respiration. This mechanism is crucial for the insect's survival, and its disruption leads to a potent insecticidal effect.

A study on 4-substituted quinazolines designed as photoaffinity probes demonstrated their high inhibitory potency, with IC50 values in the nanomolar range, comparable to the well-known insecticide rotenone. nih.gov This highlights the potential of the quinazoline scaffold in developing highly effective insecticides. Furthermore, structure-activity relationship studies have revealed that the nature of the substituent at the 4-position of the quinazoline ring plays a critical role in the insecticidal activity of these compounds.

While direct studies on this compound are limited, the known insecticidal properties of related quinazoline derivatives suggest that this compound could also exhibit similar activity. The presence of halogens at the 6 and 8 positions is known to enhance the biological activity of quinazolinones, a related class of compounds. nih.gov Further research is warranted to explore the specific insecticidal efficacy and mode of action of this compound.

Table 1: Insecticidal Activity of Quinazoline Derivatives

| Compound Class | Target | Mechanism of Action | Reference |

| 4-Substituted Quinazolines | NADH:ubiquinone oxidoreductase (Complex I) | Inhibition of electron transport chain | nih.gov |

Antifungal Mechanisms in Plants

The quinazoline core is also a promising scaffold for the development of novel antifungal agents for plant protection. Several studies have demonstrated the efficacy of quinazoline and quinazolinone derivatives against a range of phytopathogenic fungi. The antifungal mechanism of these compounds is often multifaceted, targeting key cellular processes in fungi.

One of the primary antifungal mechanisms of quinazolinone derivatives is the inhibition of chitin (B13524) synthase. researchgate.net Chitin is a crucial component of the fungal cell wall, providing structural integrity. By inhibiting its synthesis, these compounds disrupt cell wall formation, leading to osmotic instability and fungal cell death. A study on 1-methyl-3-substituted quinazoline-2,4-dione derivatives confirmed their evaluation as chitin synthase inhibitors. researchgate.net

Another significant antifungal mechanism involves the disruption of the fungal cell membrane. Research on a 6-bromo-4-ethoxyethylthio quinazoline derivative revealed that it caused a decline in mycelial reducing sugar, chitosan, and soluble protein content, indicating damage to the cell membrane and leakage of cellular components. researchgate.net

Furthermore, the presence of halogen atoms, particularly at the 6 and 8 positions of the quinazolinone ring, has been shown to be crucial for enhancing antifungal activity. nih.gov A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives reported significant antifungal activity against various fungal strains. nih.gov Specifically, one derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, exhibited potent in vitro antifungal activity with Minimum Inhibitory Concentrations (MICs) of 0.78 and 0.097 µg/ml against Candida albicans and Aspergillus flavus, respectively. nih.gov

Table 2: Antifungal Activity of a 6,8-Dibromo-4(3H)quinazolinone Derivative

| Compound | Fungal Strain | MIC (µg/ml) | Reference |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | 0.78 | nih.gov |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Aspergillus flavus | 0.097 | nih.gov |

Exploration in Sensor Technology and Molecular Probes

The unique photophysical properties of the quinazoline and quinazolinone scaffolds have led to their exploration in the development of fluorescent sensors and molecular probes. These molecules can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes, making them valuable tools for detection and imaging.

Quinazoline-based fluorescent probes have been successfully developed for the detection of biologically important molecules. For instance, a series of quinazoline derivatives were designed as small-molecule fluorescent probes for α1-adrenergic receptors (α1-ARs), which are key members of the G protein-coupled receptor family. nih.gov These probes, created by conjugating the quinazoline pharmacophore with fluorophores like coumarin (B35378) and fluorescein, exhibited high affinity and were effective in the subcellular localization imaging of α1-ARs. nih.gov

In another application, a quinazolinone-based "turn-on" fluorescent probe was synthesized for the selective detection of carbon monoxide (CO). nih.gov The probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), is non-fluorescent but reacts with CO to form a highly fluorescent product, 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ). nih.gov This conversion allows for the sensitive and selective detection of CO, with a detection limit of 0.73 µM. nih.gov The probe was also successfully applied to a test paper for the visual detection of gaseous CO. nih.gov

The versatility of the quinazoline structure allows for the incorporation of various functional groups, enabling the design of probes for a wide range of target molecules. Quinoline derivatives, which share a similar heterocyclic core, have also been extensively used in the development of fluorescent sensors for metal ions like Fe3+. mdpi.comrsc.org This suggests that this compound, with its reactive chloro group at the 4-position, could be a valuable precursor for the synthesis of novel fluorescent probes. The chloro group can be readily displaced by nucleophiles, allowing for the attachment of various fluorophores or recognition moieties. wikipedia.org

Table 3: Quinazoline-Based Fluorescent Probes

| Probe Type | Analyte | Principle of Detection | Reference |

| Quinazoline-fluorophore conjugate | α1-Adrenergic Receptors | Fluorescence imaging of subcellular localization | nih.gov |

| 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | Carbon Monoxide (CO) | "Turn-on" fluorescence upon reaction with CO | nih.gov |

Emerging Research Directions and Future Perspectives for 6,8 Dibromo 4 Chloro 2 Methylquinazoline Chemistry

Exploration of Novel Synthetic Routes to Complex Architectures